

5-fluoro-N-methylpyridin-2-amine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-fluoro-N-methylpyridin-2-amine

Cat. No.: B1444417

[Get Quote](#)

An In-Depth Technical Guide to **5-fluoro-N-methylpyridin-2-amine**

Prepared by: Gemini, Senior Application Scientist

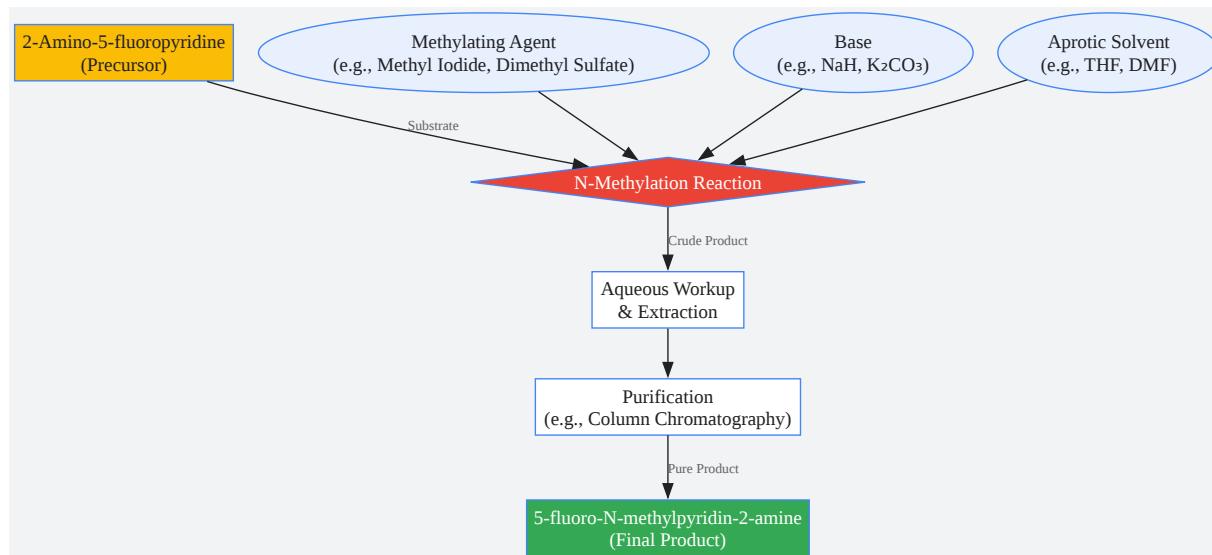
Introduction

5-fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative of significant interest to the fields of medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecular architectures. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} This guide provides a comprehensive overview of **5-fluoro-N-methylpyridin-2-amine**, detailing its properties, a plausible synthetic route, its applications in research, and essential safety protocols.

Chemical Identity and Physicochemical Properties

5-fluoro-N-methylpyridin-2-amine, identified by the CAS Number 868636-72-0, is a substituted aminopyridine. The presence of the fluorine atom at the 5-position and the methylamino group at the 2-position creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

Caption: Chemical structure of **5-fluoro-N-methylpyridin-2-amine**.


A summary of its key properties is presented in the table below. Note that some physical properties like melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research chemicals.

Property	Value	Source(s)
CAS Number	868636-72-0	[American Elements]
Molecular Formula	C ₆ H ₇ FN ₂	[American Elements]
Molecular Weight	126.13 g/mol	[American Elements]
IUPAC Name	5-fluoro-N-methylpyridin-2-amine	[American Elements]
Synonyms	(5-Fluoro-Pyridin-2-Yl)-Methyl-Amine, 3-Fluoro-6-(Methylamino)Pyridine	[American Elements]
Appearance	Data not consistently available	N/A
Melting Point	Data not consistently available	N/A
Boiling Point	Data not consistently available	N/A

Proposed Synthesis and Reactivity

While specific, detailed synthetic procedures for **5-fluoro-N-methylpyridin-2-amine** are not extensively published, a logical and efficient synthesis can be devised from its precursor, 2-amino-5-fluoropyridine. This precursor is a known chemical intermediate whose own synthesis is well-documented, often starting from 2-aminopyridine.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The proposed final step involves the selective N-methylation of 2-amino-5-fluoropyridine.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-fluoro-N-methylpyridin-2-amine**.

Experimental Protocol: N-Methylation of 2-amino-5-fluoropyridine (Representative)

This protocol is a representative example based on standard organic chemistry procedures and should be optimized for safety and yield.

- Preparation: To a solution of 2-amino-5-fluoropyridine (1.0 eq.) in a suitable anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (NaH, ~1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

- Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the amino group, forming the corresponding sodium amide salt.
- Methylation: Add a methylating agent, such as methyl iodide (CH_3I , ~1.1 eq.), dropwise to the suspension while maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure **5-fluoro-N-methylpyridin-2-amine**.

Causality of Choices:

- Aprotic Solvent: An aprotic solvent (THF, DMF) is chosen to avoid reaction with the strong base (NaH).
- Strong Base: A strong, non-nucleophilic base like NaH is used to ensure complete deprotonation of the amine without competing in the subsequent methylation step.
- Inert Atmosphere: An inert atmosphere is crucial to prevent the highly reactive NaH from reacting with atmospheric moisture.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[6] The introduction of a fluorine atom is a common strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.^[1]

5-fluoro-N-methylpyridin-2-amine is a key building block for creating a library of compounds for screening in drug discovery programs. Its two reactive sites—the nucleophilic secondary amine and the pyridine ring nitrogen—allow for diverse functionalization.

While specific drugs containing this exact fragment may not be widely publicized, structurally similar fluorinated aminopyridines are integral to various therapeutic areas:

- **CNS Disorders:** The pyridine moiety is common in agents targeting the central nervous system. Fluorination can aid in crossing the blood-brain barrier.
- **Oncology:** Many kinase inhibitors and other anti-cancer agents utilize substituted pyridine rings to interact with the ATP-binding pocket of target enzymes.
- **Antimicrobial Agents:** The pyridine ring is a core component of many antibacterial and antifungal compounds.^[7]

The experimental drug Befiradol, a selective 5-HT1A receptor agonist, contains a (5-methylpyridin-2-yl)methylamino moiety, highlighting the relevance of this structural class in modern pharmacology.^[8]

Safety and Handling

5-fluoro-N-methylpyridin-2-amine is a research chemical and must be handled with appropriate precautions in a laboratory setting. The following GHS hazard information has been reported:

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Eye Damage/Irritation	H319	Causes serious eye irritation
STOT, Single Exposure	H335	May cause respiratory irritation

Precautionary Statements:

Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Wash hands thoroughly after handling.

Conclusion

5-fluoro-N-methylpyridin-2-amine stands as a strategically designed chemical intermediate with significant potential for drug discovery and organic synthesis. Its combination of a fluorinated pyridine ring and a reactive methylamino group provides a versatile platform for developing novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for researchers aiming to leverage this valuable building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbino.com]
- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Befiradol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [5-fluoro-N-methylpyridin-2-amine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444417#5-fluoro-n-methylpyridin-2-amine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com